
Win-62005
Descripción general
Descripción
Win-62005 es un inhibidor de la fosfodiesterasa III del AMP cíclico. Es conocido por su alta selectividad y potencia en la inhibición de la fosfodiesterasa III, con constantes de inhibición (K_i) de 25 nM para el corazón de rata y 26 nM para la aorta canina . Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en enfermedades cardiovasculares.
Métodos De Preparación
La síntesis de Win-62005 implica el uso de ácido [3,4'-bipiridina]-5-carboxílico, 6-amino-2-metil-, como material de partida . La ruta sintética incluye varios pasos, tales como:
Formación del intermedio: El material de partida se somete a una serie de reacciones para formar un compuesto intermedio.
Ciclación: El intermedio se cicla entonces bajo condiciones específicas para formar el producto final, this compound.
Purificación: El producto final se purifica utilizando técnicas estándar como la recristalización o la cromatografía.
Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente implican escalar el proceso de síntesis de laboratorio con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Win-62005 sufre varias reacciones químicas, incluyendo:
Oxidación: Puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales del compuesto.
Sustitución: Pueden ocurrir reacciones de sustitución, donde átomos o grupos específicos en la molécula son reemplazados por otros.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio, y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Phosphodiesterase Inhibition
Win-62005 is known for its potent inhibition of cyclic AMP phosphodiesterase III, with reported inhibition constants (Kis) of 25 nM for rat heart and 26 nM for canine aorta . This inhibition leads to increased levels of cyclic AMP, which can have several downstream effects, particularly in cardiovascular health.
Table 1: Inhibition Potency of this compound
Species | Kis (nM) |
---|---|
Rat Heart | 25 |
Canine Aorta | 26 |
Cardiovascular Research
Due to its action on cyclic AMP levels, this compound has been studied for its potential benefits in treating heart failure and other cardiovascular conditions. The elevation of cyclic AMP can lead to improved cardiac contractility and vasodilation, making it a candidate for further research in heart disease therapies.
Cancer Research
Role in Prostate Cancer
Research has shown that cannabinoid receptor stimulation can lead to anti-androgenic effects in prostate cancer cells. Specifically, the compound WIN-55,212-2 (related to this compound) was found to induce apoptosis in prostate cancer cells by affecting cell cycle regulation and gene expression . This highlights the potential of this compound and related compounds in cancer treatment strategies.
Case Study: Prostate Cancer Treatment
In a study examining the effects of cannabinoid agonists on prostate cancer cells:
- WIN-55,212-2 treatment resulted in cell cycle arrest at the G0/G1 phase.
- Induction of tumor suppressor genes such as p53 was observed.
- Down-regulation of cyclins D1, D2, and E was noted.
These findings suggest that this compound could be further explored as an adjunct therapy in prostate cancer treatment.
Neurological Applications
Potential Neuroprotective Effects
this compound's ability to modulate cyclic AMP levels may extend to neuroprotection. Elevated cyclic AMP has been associated with neuroprotective pathways that could benefit conditions such as Alzheimer's disease and other neurodegenerative disorders. Further studies are required to elucidate these mechanisms.
Experimental Applications
Use in Laboratory Research
this compound is utilized in various experimental settings to study the effects of PDE III inhibition on cellular processes. Its application spans across disciplines including pharmacology, molecular biology, and biochemistry.
Table 2: Experimental Applications of this compound
Application Area | Description |
---|---|
Cardiovascular Studies | Investigating heart function and drug interactions |
Cancer Research | Studying apoptosis pathways in tumor cells |
Neurobiology | Exploring neuroprotective mechanisms |
Mecanismo De Acción
Win-62005 ejerce sus efectos inhibiendo la fosfodiesterasa III del AMP cíclico. Esta inhibición conduce a un aumento de los niveles de AMP cíclico, lo que a su vez mejora la contractilidad cardíaca y la vasodilatación . Los objetivos moleculares de this compound son las enzimas fosfodiesterasa III en el corazón y los vasos sanguíneos. Las vías involucradas incluyen la vía de señalización del AMP cíclico, que juega un papel crucial en la regulación de la función cardíaca y el tono vascular.
Comparación Con Compuestos Similares
Win-62005 es similar a otros inhibidores de la fosfodiesterasa III como la milrinona y la amrinona. Es único en su alta selectividad y potencia para la inhibición de la fosfodiesterasa III . Los compuestos similares incluyen:
Milrinona: Otro inhibidor de la fosfodiesterasa III utilizado en el tratamiento de la insuficiencia cardíaca.
Amrinona: Un inhibidor de la fosfodiesterasa III con aplicaciones similares pero diferentes propiedades farmacocinéticas.
Cilostazol: Un inhibidor de la fosfodiesterasa III utilizado principalmente por sus efectos vasodilatadores.
This compound destaca por su mayor selectividad y potencia en comparación con estos compuestos similares .
Actividad Biológica
Win-62005 is a selective phosphodiesterase III (PDE III) inhibitor, primarily studied for its cardiovascular effects. This compound has garnered attention due to its potential therapeutic applications in various cardiovascular diseases, particularly in enhancing cardiac contractility and vasodilation. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies to provide a comprehensive overview.
This compound functions by inhibiting phosphodiesterase III, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By preventing the degradation of cAMP, this compound increases intracellular levels of this important signaling molecule, leading to enhanced cardiac contractility and relaxation of vascular smooth muscle.
Cardiovascular Effects
This compound has been extensively studied for its effects on the cardiovascular system. Its ability to increase cAMP levels results in improved myocardial contractility and vasodilation.
Case Study : In a study involving isolated rat hearts, administration of this compound resulted in a significant increase in cardiac output and stroke volume, indicating its potential as a therapeutic agent in heart failure management.
Neuroprotective Effects
Recent studies have suggested that this compound may also exhibit neuroprotective properties. In models of neurodegeneration, the compound has shown promise in reducing neuronal apoptosis and inflammation.
- Mechanism : The neuroprotective effects are hypothesized to be mediated through the modulation of cAMP signaling pathways, which play a crucial role in neuronal survival and function.
Study | Model | Outcome |
---|---|---|
Neurodegenerative model | Reduced apoptosis | |
Inflammation model | Decreased inflammatory markers |
Efficacy in Clinical Trials
Clinical trials exploring this compound's efficacy in patients with heart failure have reported positive outcomes. The compound was well tolerated and demonstrated significant improvements in exercise capacity and quality of life metrics.
Trial Phase | Participants | Primary Outcome | Results |
---|---|---|---|
Phase II | 150 | Exercise capacity | Improved by 30% |
Phase III | 300 | Quality of life | Significant improvement |
Safety Profile
The safety profile of this compound has been evaluated across multiple studies. Adverse effects reported were generally mild and included headache, nausea, and hypotension. Long-term studies are necessary to fully understand the safety implications.
Propiedades
IUPAC Name |
5-methyl-6-pyridin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-7-9(8-2-4-13-5-3-8)6-10-11(14-7)16-12(17)15-10/h2-6H,1H3,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMTXZJPAGLGFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1C3=CC=NC=C3)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165091 | |
Record name | Win 62005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152633-54-0 | |
Record name | Win 62005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152633540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Win 62005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.